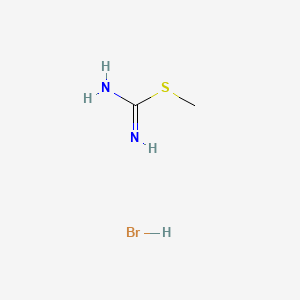
2-hydroxyethyl Methyl Carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl methyl carbonate is an organic compound with the molecular formula C4H8O4. It is also known as carbonic acid, 2-hydroxyethyl methyl ester. This compound is a carbonate ester, which means it contains the carbonate functional group (–O–C(=O)–O–) linked to a hydroxyethyl group and a methyl group. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl methyl carbonate can be synthesized through the reaction of ethylene carbonate with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions and can be represented as follows:
Ethylene carbonate+Methanol→2-Hydroxyethyl methyl carbonate+Water
The reaction is catalyzed by tetraethylammonium halides, which facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl methyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water to yield methanol and ethylene glycol.
Transesterification: It can react with other alcohols to form different carbonate esters.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Transesterification: Requires an alcohol and a catalyst, such as an alkoxide or an acid.
Esterification: Involves the use of carboxylic acids and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Hydrolysis: Methanol and ethylene glycol.
Transesterification: Various carbonate esters depending on the alcohol used.
Esterification: Esters formed from the reaction with carboxylic acids.
Applications De Recherche Scientifique
2-Hydroxyethyl methyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a stabilizer for certain drugs.
Industry: Applied in the production of polymers, coatings, and adhesives due to its ability to form stable films and coatings
Mécanisme D'action
The mechanism by which 2-hydroxyethyl methyl carbonate exerts its effects involves its ability to undergo hydrolysis and transesterification reactions. These reactions allow it to interact with various molecular targets and pathways, facilitating the formation of new compounds and materials. The hydroxyl and carbonate groups play a crucial role in these interactions, enabling the compound to participate in a wide range of chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene carbonate: Similar in structure but lacks the methyl group.
Propylene carbonate: Contains a propyl group instead of a hydroxyethyl group.
Dimethyl carbonate: Contains two methyl groups instead of a hydroxyethyl group.
Uniqueness
2-Hydroxyethyl methyl carbonate is unique due to the presence of both a hydroxyethyl group and a methyl group, which confer distinct chemical properties. This combination allows it to participate in specific reactions that other carbonate esters may not undergo as efficiently. Its ability to form stable films and coatings makes it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
106729-72-0 |
|---|---|
Formule moléculaire |
C4H8O4 |
Poids moléculaire |
120.1 g/mol |
Nom IUPAC |
2-hydroxyethyl methyl carbonate |
InChI |
InChI=1S/C4H8O4/c1-7-4(6)8-3-2-5/h5H,2-3H2,1H3 |
Clé InChI |
JJRXNONHGBNFSK-UHFFFAOYSA-N |
SMILES |
COC(=O)OCCO |
SMILES canonique |
COC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















